molecular formula C10H15NO7 B1200832 Hymexazol O-glucoside

Hymexazol O-glucoside

Cat. No.: B1200832
M. Wt: 261.23 g/mol
InChI Key: MXURVUIFJOLZNZ-SVFDORGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymexazol O-glucoside is a primary plant metabolite of the fungicide hymexazol, formed through the glycosylation of the parent compound . Upon application to plants, hymexazol is rapidly absorbed and translocated, where it is metabolized into two distinct glucoside conjugates: the O-glucoside and the N-glucoside . Research indicates that the O-glucoside possesses significant fungitoxic activity, contributing to the overall protective effect against soil-borne pathogens by binding to metal ions in the soil and inhibiting spore germination . In contrast, the N-glucoside is associated with plant growth-promoting effects, such as stimulating root development . The analysis of this compound is crucial for studying the environmental fate and metabolic pathways of hymexazol in plants. Advanced analytical techniques, such as a modified QuEChERS method combined with Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS), have been successfully developed and validated for detecting and quantifying this metabolite in plant matrices, enabling detailed dissipation and residue studies . This compound is presented for research purposes to further investigate plant-pathogen interactions, pesticide metabolism, and the mechanisms of systemic acquired resistance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15NO7

Molecular Weight

261.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(5-methyl-1,2-oxazol-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C10H15NO7/c1-4-2-6(11-18-4)17-10-9(15)8(14)7(13)5(3-12)16-10/h2,5,7-10,12-15H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1

InChI Key

MXURVUIFJOLZNZ-SVFDORGDSA-N

SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC(=NO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Fungitoxicity and Disease Management

Fungitoxic Properties
Hymexazol O-glucoside exhibits fungitoxicity through its interference with RNA and DNA synthesis in fungal pathogens. This mechanism makes it effective against various soil-borne pathogens, particularly Fusarium oxysporum, which causes wilt diseases in crops like cowpeas, cucumbers, and soybeans. Studies have demonstrated that the application of hymexazol significantly suppresses the mycelial growth of F. oxysporum, with effective concentrations (EC50) around 62.15 µg/mL .

Case Study: Combination with Biocontrol Agents
Research indicates that combining hymexazol with biocontrol agents such as Trichoderma asperellum enhances disease management strategies. In trials, the combination resulted in higher inhibition rates of F. oxysporum compared to treatments using hymexazol alone . This synergistic effect underscores the potential for integrated pest management approaches that leverage both chemical and biological controls.

Plant Growth Promotion

Role in Plant Development
While the fungitoxic effects of this compound are well-documented, its role as a plant growth promoter is also significant. The N-glucoside derivative of hymexazol is associated with stimulating root development, particularly lateral root hair formation . This dual functionality enhances crop resilience against diseases while promoting overall plant health.

Environmental Impact and Residuality

Assessment of Residuality
Understanding the environmental impact of hymexazol and its derivatives is crucial for sustainable agricultural practices. Research evaluating the dissipation of hymexazol in strawberry crops found that it metabolizes into glucose conjugates, including O-glucoside and N-glucoside, which exhibit low mobility to aerial parts of the plants . This finding suggests a reduced risk of environmental contamination while maintaining efficacy against pathogens.

Applications in Medicinal Chemistry

Potential Therapeutic Uses
Beyond agricultural applications, this compound's biological activity has implications in medicinal chemistry. Its structural properties allow for exploration as a lead compound in developing new antifungal agents or other therapeutic applications against microbial infections due to its interference with nucleic acid synthesis .

Comparative Efficacy Against Pathogens

The following table summarizes the efficacy of this compound against various pathogens:

PathogenEfficacy (EC50 µg/mL)Application Context
Fusarium oxysporum62.15Crop disease management
Rhizoctonia solaniTBDPotential for further research
Botrytis cinereaTBDInvestigated for gray mold control

Comparison with Similar Compounds

Tables

Table 1. Residue Levels of Hymexazol and Metabolites in Crops

Compound Total Radioactive Residue (TRR%) Translocation Pattern
Hymexazol 17% High mobility in xylem
This compound 16% Confined to roots/stems
Hymexazol N-glucoside 36% Moderate translocation

Source:

Q & A

Q. What distinguishes the biological functions of Hymexazol O-glucoside from its N-glucoside counterpart?

  • Methodological Answer : this compound primarily exhibits antimicrobial activity by binding to soil metal ions (e.g., Fe³⁺, Al³⁺) to inhibit fungal spore germination, while the N-glucoside enhances plant physiological activity, such as lateral root development. To differentiate their roles, researchers should employ comparative metabolomic profiling using LC-MS/MS to track their distribution in plant tissues and soil matrices. Enzyme inhibition assays (e.g., RNA/DNA polymerase activity tests) can further validate O-glucoside’s antimicrobial mechanism .

Q. Which analytical techniques are validated for quantifying this compound in plant systems?

  • Methodological Answer : A modified QuEChERS extraction coupled with UHPLC-ESI/MS-MS is recommended for high sensitivity (LOQ: 0.017 mg kg⁻¹) and accuracy (recovery rates: 73.7–109.4%). This method effectively isolates O-glucoside from complex matrices like strawberry leaves and soil, addressing challenges like rapid metabolite conversion. Validation should include spike-recovery tests across pH gradients to account for soil variability .

Q. How does this compound’s stability vary across plant species and tissues?

  • Methodological Answer : Stability studies require controlled hydroponic or soil-based systems with isotopic labeling (e.g., ¹⁴C-hymexazol) to track translocation. For example, in strawberries, O-glucoside is undetectable in fruits 48 hours post-application due to rapid conversion or limited phloem mobility. Tissue-specific metabolic profiling (e.g., root vs. shoot) using time-series sampling can clarify compartmentalization dynamics .

Advanced Research Questions

Q. How can contradictory data on this compound’s translocation efficiency be resolved?

  • Methodological Answer : Contradictions (e.g., rapid root absorption vs. absence in aerial tissues) may stem from species-specific metabolism or environmental factors. A mixed-methods approach is advised:
  • Quantitative : Isotope tracing (¹³C/¹⁴C) to monitor translocation kinetics.
  • Qualitative : Transcriptomic analysis of glucosyltransferase genes to identify metabolic bottlenecks.
  • Environmental Controls : Standardize soil pH, organic matter, and microbial activity in experimental designs .

Q. What experimental designs address the soil-dependent bioavailability of this compound?

  • Methodological Answer : Soil-column studies with varying clay/organic content can model metal-binding interactions. Use ICP-MS to quantify O-glucoside’s affinity for Fe³⁺/Al³⁺ under different redox conditions. Parallel in vitro assays (e.g., fungal spore germination in metal-supplemented media) can correlate bioavailability with antimicrobial efficacy. Include non-target soil microbiota analysis to assess collateral impacts on beneficial fungi .

Q. Do O-glucoside conjugation patterns influence its environmental persistence and non-target organism toxicity?

  • Methodological Answer : Comparative degradation studies (e.g., O- vs. N-glucoside in soil microcosms) under UV/visible light can assess photostability. Toxicity assays on non-target species (e.g., earthworms, rhizobia) should integrate LC-MS/MS and enzymatic activity markers (e.g., catalase for oxidative stress). Structural modeling (e.g., molecular docking) of O-glucoside with fungal RNA polymerase may explain species-specific toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymexazol O-glucoside
Reactant of Route 2
Hymexazol O-glucoside

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